N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide
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Overview
Description
N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzamide group: This step involves the reaction of an amine with a benzoyl chloride derivative.
Attachment of the dichlorophenyl group: This can be done through a substitution reaction using a dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-benzamidophenyl)-5-phenylfuran-2-carboxamide
- N-(3-benzamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide
- N-(3-benzamidophenyl)-5-(3,4-dichlorophenyl)furan-2-carboxamide
Uniqueness
N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of both benzamide and dichlorophenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H16Cl2N2O3 |
---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-(3-benzamidophenyl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H16Cl2N2O3/c25-16-9-10-20(26)19(13-16)21-11-12-22(31-21)24(30)28-18-8-4-7-17(14-18)27-23(29)15-5-2-1-3-6-15/h1-14H,(H,27,29)(H,28,30) |
InChI Key |
MKYNOIOLIDIFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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